4-chloro-3-nitro-N-furfurylbenzenesulfonamide
CAS No.:
Cat. No.: VC14544741
Molecular Formula: C11H9ClN2O5S
Molecular Weight: 316.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9ClN2O5S |
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Molecular Weight | 316.72 g/mol |
IUPAC Name | 4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C11H9ClN2O5S/c12-10-4-3-9(6-11(10)14(15)16)20(17,18)13-7-8-2-1-5-19-8/h1-6,13H,7H2 |
Standard InChI Key | IDPWHJNXHARDIW-UHFFFAOYSA-N |
Canonical SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Structural Features
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Benzene core: Substituted at positions 3 (nitro) and 4 (chlorine).
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Sulfonamide group: Linked to the benzene ring at position 1, with the nitrogen atom bonded to a furfuryl group.
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Furfuryl substituent: A heterocyclic furan ring attached via a methylene bridge to the sulfonamide nitrogen .
Synthesis and Chemical Properties
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Sulfonation: 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) is prepared by chlorosulfonation of 4-chloro-3-nitrobenzene .
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Amination: Reaction of the sulfonyl chloride with furfurylamine (C₅H₇NO) in the presence of a base (e.g., triethylamine) yields the target sulfonamide .
Reaction Scheme:
Physicochemical Properties
Property | Value | Source |
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Melting Point | Not reported | |
Solubility | Moderate in DMSO, chloroform | |
Stability | Sensitive to light and moisture |
Biological Activity and Mechanism of Action
Potassium Channel Inhibition
4-Chloro-3-nitro-N-furfurylbenzenesulfonamide demonstrates potent activity as an open-channel blocker of KV3.1 potassium channels, which are critical for neuronal excitability. Key findings include:
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Mechanism: Binds to the channel’s open state, inducing a hyperpolarizing shift in voltage-dependent activation (-8 mV vs. control) .
Comparative Activity of Analogues
Compound | IC₅₀ (μM) | Target | Reference |
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4-Chloro-3-nitro-N-butylbenzenesulfonamide | 13.5 | KV3.1 | |
4-Chloro-N-furfurylbenzenesulfonamide | 60.0 | KV3.1 | |
4-Chloro-3-nitrobenzenesulfonamide | 25.9 | Carbonic anhydrase |
The furfuryl group enhances selectivity for KV3.1 over other ion channels, while nitro and chloro substituents optimize binding affinity .
Pharmacological and Industrial Applications
Agricultural Uses
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